molecular formula C9H10N2S B166424 2-(1H-Benzimidazol-1-yl)ethane-1-thiol CAS No. 135206-61-0

2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Cat. No. B166424
M. Wt: 178.26 g/mol
InChI Key: RJNFOYZSIWLCOJ-UHFFFAOYSA-N
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Patent
US05405861

Procedure details

To a solution of 1-(2-tritylthioethyl)benzimidazole (7.0 g, 16.6 mmol) in a mixture of methanol (50 ml) and chloroform (80 ml), were added pyridine (1.32 ml, 16.3 mmol) and then silver nitrate (2.9 g, 17.1 mmol). The mixture was stirred for 3 hours at room temperature. Precipitates then separated out were collected and washed with methanol and then with ethyl ether to give silver salt of 1-(2-mercaptoethyl)benzimidazole (4.73 g, 99%). The silver salt (4.73 g, 16.6 mmol) was suspended in dichloromethane (250 ml), which was bubbled with hydrogen sulfide at 0° C. for one hour. Precipitates were filtered off, and the filtrate was concentrated to give 1-(2-mercaptoethyl)benzimidazole (2.35 g, 79%) as colorless powder (2.35 g, 79%).
Name
1-(2-tritylthioethyl)benzimidazole
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([S:20][CH2:21][CH2:22][N:23]1[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[N:25]=[CH:24]1)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.N1C=CC=CC=1.[N+]([O-])([O-])=O.[Ag+:42]>CO.C(Cl)(Cl)Cl>[Ag:42].[SH:20][CH2:21][CH2:22][N:23]1[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]=2[N:25]=[CH:24]1 |f:2.3|

Inputs

Step One
Name
1-(2-tritylthioethyl)benzimidazole
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)SCCN1C=NC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.32 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2.9 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
then separated out
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Ag]
Name
Type
product
Smiles
SCCN1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.73 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 159.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.